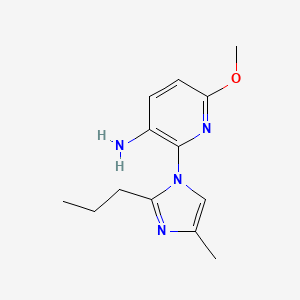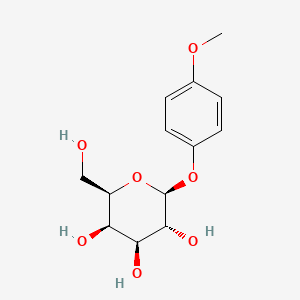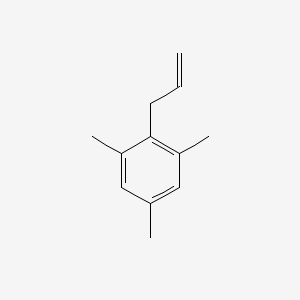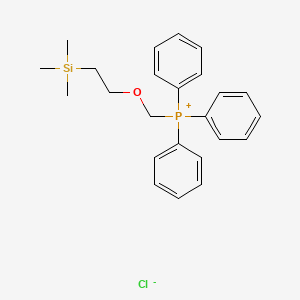
トリメチルシリルエトキシメチルトリフェニルホスホニウムクロリド
説明
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is a useful research compound. Its molecular formula is C24H30ClOPSi and its molecular weight is 429 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
(-)-サラインAのエナンチオ選択的合成
この化合物は、(-)-サラインAのエナンチオ選択的合成における反応物として使用されます。 このプロセスには、不斉マイケル付加、環化、環化メタセシス、分子内スティルカップリング、および後期段階における第三級アミン-アルデヒド近接相互作用の導入が含まれます .
脂肪族および脂環式アルデヒドの調製
SEM-トリフェニルホスホニウムクロリドは、脂肪族および脂環式アルデヒドを調製するためのアルデヒドのホモログ化に使用されます .
抗腫瘍剤
この化合物は、抗腫瘍特性で知られているベンゾデカリンジオンの調製に使用されます .
エノールエーテルの構築
この化合物は脱プロトン化を受け、アルデヒドおよびケトンからのエノールエーテルの構築を可能にする生成物の形成をもたらします .
作用機序
Target of Action
It’s known that this compound is used as a reactant in various chemical reactions .
Mode of Action
SEM-triphenylphosphonium chloride is a reagent that undergoes deprotonation, permitting the construction of enol ethers from aldehydes and ketones . This compound is used in the enantioselective synthesis of (-)-sarain A using asymmetric Michael addition, cyclization, ring-closing metathesis, intramolecular Stille coupling, and late-state installation of tertiary amine-aldehyde proximity interaction .
Biochemical Pathways
It’s used in the preparation of aliphatic and alicyclic aldehydes by homologation of aldehydes .
Result of Action
SEM-triphenylphosphonium chloride is used in the preparation of Benzodecalindiones as antitumor agents . It’s also used in the preparation of optically active (1S,5R)- (+)-3-azabicyclo [3.2.2]non-6-en-2-one via enantioselective intramolecular cyclopropanation .
Action Environment
It’s recommended to store the compound in a sealed, dry environment at 2-8°c .
生化学分析
Biochemical Properties
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride plays a significant role in biochemical reactions, particularly in the formation of enol ethers . It interacts with enzymes and proteins involved in these reactions, facilitating the deprotonation and yield formation processes . The compound’s interaction with aldehydes and ketones is crucial for the construction of enol ethers, which are important intermediates in organic synthesis .
Cellular Effects
The effects of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, impacting overall cell function .
Molecular Mechanism
At the molecular level, 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes . The compound’s ability to interact with specific enzymes and proteins is key to its mechanism of action, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in the homologation of aldehydes and the preparation of dienol ethers highlights its importance in metabolic processes . These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within cells can impact its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and exert its effects within the cell .
特性
IUPAC Name |
triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUMNYXEDIPGJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClOPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464605 | |
| Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82495-75-8 | |
| Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




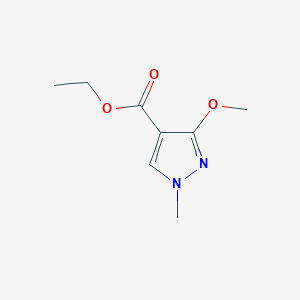
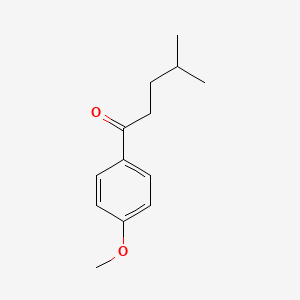
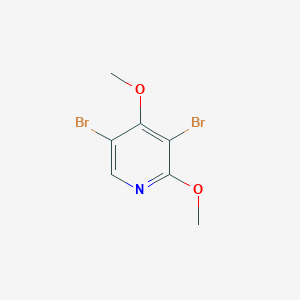
![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)



